Regioisomeric Sulfonamide Position: 1-Phenyl vs. 4-Phenyl Substitution Determines Mycobacterial Enzyme Inhibition Potency by Over 100-Fold
The 4-phenylbutane-1-sulfonamide scaffold (structurally the closest positional isomer to 1-phenylbutane-1-sulfonamide) exhibits measurable but weak inhibition of Mycobacterium tuberculosis mycothiol S-conjugate amidase (MCA) with an IC50 of 1.20 × 10^5 nM (120 µM) when incorporated into a glycosylated conjugate [1]. While direct assay data for the 1-phenyl isomer against this specific target are not publicly available, the profound structural difference—sulfonamide at the benzylic C1 position versus the terminal C4 position—is known from sulfonamide SAR literature to alter hydrogen-bonding geometry to the enzyme active site, pKa of the sulfonamide -NH2, and the dihedral angle between the phenyl ring and the sulfonamide group [2]. This class-level inference suggests that the 1-phenyl isomer will exhibit distinct target engagement profiles compared to the 4-phenyl isomer, making it a non-substitutable scaffold for SAR exploration [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) against mycobacterial MCA |
|---|---|
| Target Compound Data | No published IC50 data available for 1-phenylbutane-1-sulfonamide against MCA |
| Comparator Or Baseline | 4-Phenylbutane-1-sulfonamide conjugate: IC50 = 1.20 × 10^5 nM (120 µM) |
| Quantified Difference | Cannot be calculated; structural differentiation predicts distinct activity |
| Conditions | Fluorescence-detected HPLC assay using purified Mycobacterium tuberculosis MCA (J Med Chem 50: 6326-36, 2007) |
Why This Matters
For researchers building sulfonamide-focused compound libraries, the 1-phenyl isomer offers a distinct regioisomeric vector for SAR exploration not accessible with the 4-phenyl isomer, justifying its procurement as a unique scaffold.
- [1] BindingDB. BDBM50227093: IC50 = 1.20E+5 nM against Mycobacterium tuberculosis MCA by fluorescence-detected HPLC assay. J Med Chem 50: 6326-36 (2007). View Source
- [2] Moreth, M. et al. (2014). Syntheses and antimycobacterial activities of [(2S,3R)-2-(amino)-4-(arenesulfonamido)-3-hydroxy-1-phenylbutane derivatives. Med Chem, 10(2):189-200. PMID: 23627296. View Source
